Home > Products > Screening Compounds P75034 > N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea
N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea -

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-5563396
CAS Number:
Molecular Formula: C19H15F3N4O2
Molecular Weight: 388.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N- {2- Chloro-4 - [(6,7-dimethoxy-4-quinolyl) oxy] phenyl} -N '- (5- methyl-3-isoxazolyl) urea

Compound Description: This compound is a pharmaceutically acceptable urea salt investigated for its potential use in treating various diseases []. These include tumors, diabetic retinopathy, rheumatoid arthritis, psoriasis, atherosclerosis, Kaposi's sarcoma, and exudative age-related macular degeneration. The research emphasizes its suitability for oral pharmaceutical formulations.

N- (2-chloro-4 - ((6,7-dimethoxy-4-quinolyl) oxy) phenyl) -N '- (5-methyl-3-isoxazolyl) urea monohydrate hydrochloric acid monoadduct

Compound Description: This research focuses on a specific crystal form of the N- (2-chloro-4 - ((6,7-dimethoxy-4-quinolyl) oxy) phenyl) -N '- (5-methyl-3-isoxazolyl) urea salt - a monohydrate hydrochloric acid monoadduct []. The study characterizes this crystal form using X-ray powder diffractometry.

4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155)

Compound Description: CHMFL-ABL/KIT-155 is a potent type II ABL/c-KIT dual kinase inhibitor []. It exhibits a distinct hinge binding mode and shows promising antiproliferative activities against specific cancer cell lines. Its good oral pharmacokinetic properties and efficacy in suppressing tumor progression in xenograft mouse models make it a potential candidate for further development.

Relevance: Both CHMFL-ABL/KIT-155 and N-{4-[(6-Methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea are classified as kinase inhibitors, specifically targeting tyrosine kinases involved in cell signaling and growth []. While their structures differ, the shared presence of a trifluoromethyl (-CF3) group is notable. The -CF3 group often enhances metabolic stability and lipophilicity, influencing the pharmacological properties of both compounds.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine of bis (4-methylbenzenesulfonate) monohydrate (lapatinib ditosylate monohydrate)

Compound Description: Lapatinib ditosylate monohydrate is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancer [, ]. This research focuses on a novel crystalline anhydrous modification, the γ-modification, of lapatinib ditosylate monohydrate. The study highlights its enhanced biological activity compared to other forms of the drug.

Relevance: Both lapatinib ditosylate monohydrate and N-{4-[(6-Methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea are classified as tyrosine kinase inhibitors. While their structures differ significantly, they both target tyrosine kinases involved in cellular processes such as growth and proliferation []. This shared mechanism of action, despite diverse structures, underlines the importance of targeting tyrosine kinases in various diseases.

Properties

Product Name

N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-[3-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[4-(6-methylpyridazin-3-yl)oxyphenyl]-3-[3-(trifluoromethyl)phenyl]urea

Molecular Formula

C19H15F3N4O2

Molecular Weight

388.3 g/mol

InChI

InChI=1S/C19H15F3N4O2/c1-12-5-10-17(26-25-12)28-16-8-6-14(7-9-16)23-18(27)24-15-4-2-3-13(11-15)19(20,21)22/h2-11H,1H3,(H2,23,24,27)

InChI Key

YBZRNDWQFJORIK-UHFFFAOYSA-N

SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.